Cinnamyl isobutyrate

Description

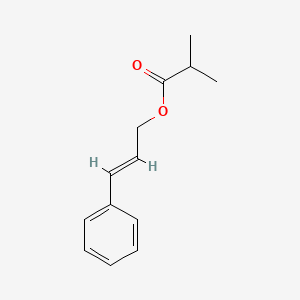

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKQSZIWHVEARN-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellowish liquid, sweet, balsamic fruity odour | |

| Record name | Cinnamyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Cinnamyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.005-1.014 | |

| Record name | Cinnamyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-59-3, 110682-09-2 | |

| Record name | Cinnamyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110682092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C286CMK03D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cinnamyl isobutyrate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate, a significant ester in the fragrance and flavor industries, possesses a unique chemical profile that also makes it a subject of interest in chemical research. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical characterization of cinnamyl isobutyrate. Detailed experimental protocols are provided to facilitate further research and application.

Chemical Properties and Structure

Cinnamyl isobutyrate, with the IUPAC name [(E)-3-phenylprop-2-enyl] 2-methylpropanoate, is a colorless to pale yellow liquid.[1][2][3] It is characterized by a sweet, balsamic, and fruity odor.[2][3] The structural and physical properties of cinnamyl isobutyrate are summarized in the tables below.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | [(E)-3-phenylprop-2-enyl] 2-methylpropanoate[1] |

| Synonyms | Isobutyric acid cinnamyl ester, 3-phenyl-2-propen-1-yl isobutyrate[4] |

| CAS Number | 103-59-3[2] |

| Molecular Formula | C₁₃H₁₆O₂[3] |

| SMILES String | CC(C)C(=O)OCC=CC1=CC=CC=C1[1] |

| InChI Key | KLKQSZIWHVEARN-RMKNXTFCSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 204.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Sweet, balsamic, fruity | [2][4] |

| Boiling Point | 254 °C to 297 °C at 760 mmHg | [2][4] |

| Density | 1.005 to 1.014 g/mL at 25 °C | [1][2] |

| Refractive Index | 1.520 to 1.528 at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in oils and ethanol. | [1][2] |

| Vapor Pressure | 0.002 mmHg at 20 °C | [4] |

| Flash Point | >100 °C | [4] |

Experimental Protocols

Synthesis of Cinnamyl Isobutyrate via Fischer Esterification

This protocol describes the synthesis of cinnamyl isobutyrate through the acid-catalyzed esterification of cinnamyl alcohol with isobutyric acid.

Materials:

-

Cinnamyl alcohol

-

Isobutyric acid

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cinnamyl alcohol, a molar excess of isobutyric acid, and a catalytic amount of sulfuric acid or p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude cinnamyl isobutyrate can be purified by vacuum distillation.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of purified cinnamyl isobutyrate in deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR (Proton NMR): The expected spectrum will show signals corresponding to the aromatic protons of the cinnamyl group, the vinyl protons, the methylene (B1212753) protons adjacent to the ester oxygen, and the protons of the isobutyrate group.

-

¹³C NMR (Carbon NMR): The spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the olefinic carbons, and the aliphatic carbons of the isobutyrate and cinnamyl moieties.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) plates.

-

Analysis: The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in cinnamyl isobutyrate. Key expected peaks include:

-

A strong C=O stretching vibration for the ester group around 1735 cm⁻¹.

-

C-O stretching vibrations for the ester group in the 1300-1000 cm⁻¹ region.

-

C=C stretching vibrations for the aromatic ring and the alkene group around 1600-1450 cm⁻¹.

-

=C-H bending vibrations for the aromatic and alkene groups.

-

C-H stretching vibrations for the aliphatic and aromatic parts of the molecule.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is suitable for assessing the purity of cinnamyl isobutyrate and confirming its molecular weight.

-

Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Gas Chromatography (GC) Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The retention time from the gas chromatogram will be characteristic of cinnamyl isobutyrate under the specified conditions. The mass spectrum will show the molecular ion peak (M⁺) at m/z 204, along with characteristic fragmentation patterns that can be used to confirm the structure.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies for cinnamyl isobutyrate. The provided experimental protocols for synthesis and characterization serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling further exploration and application of this versatile ester. The structured presentation of data and workflows is intended to facilitate ease of use and reproducibility in a laboratory setting.

References

Cinnamyl Isobutyrate: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate, a volatile ester recognized for its sweet, fruity, and balsamic aroma, is a valuable compound in the flavor and fragrance industries. While predominantly synthesized chemically, its presence in various natural sources presents opportunities for natural extraction and biotechnological production. This technical guide provides a comprehensive overview of the known natural sources of cinnamyl isobutyrate, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway. The information is intended to serve as a foundational resource for researchers in natural product chemistry, biotechnology, and related fields.

Natural Occurrence of Cinnamyl Isobutyrate

Cinnamyl isobutyrate has been identified as a minor constituent in the essential oils and volatile profiles of several plant species. The primary natural sources reported in the scientific literature are detailed below.

Table 1: Natural Sources of Cinnamyl Isobutyrate

| Plant Species | Family | Plant Part | Reference(s) |

| Cinnamomum zeylanicum (Ceylon Cinnamon) | Lauraceae | Bark | [1] |

| Heteropyxis dehniae | Myrtaceae | Leaf | [2] |

| Solanum habrochaites (Wild Tomato) | Solanaceae | Leaves and Stems | [3] |

Note on Quantitative Data: Despite the identification of cinnamyl isobutyrate in these sources, comprehensive quantitative data on its concentration remains scarce in publicly available scientific literature. Gas Chromatography-Mass Spectrometry (GC-MS) analyses of cinnamon bark essential oil, for instance, often focus on major components like cinnamaldehyde (B126680) and eugenol, with cinnamyl isobutyrate typically being a trace component not always reported in standard analyses.[4][5][6] Further targeted quantitative studies are required to establish the precise concentrations of cinnamyl isobutyrate in these natural matrices.

Isolation and Purification from Natural Sources

The isolation of cinnamyl isobutyrate from its natural sources involves a multi-step process, beginning with the extraction of the essential oil or volatile fraction, followed by purification techniques to isolate the target ester.

Step 1: Extraction of Essential Oil

Steam distillation is the most common and industrially scalable method for extracting essential oils from plant materials like cinnamon bark.[7][8]

Experimental Protocol: Steam Distillation of Cinnamon Bark

-

Preparation of Plant Material: Grind dried cinnamon bark into a coarse powder to increase the surface area for efficient oil extraction.[7]

-

Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a still pot containing the ground cinnamon bark, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).

-

Distillation: Introduce steam into the bottom of the still pot. The steam will pass through the cinnamon bark, causing the volatile compounds, including cinnamyl isobutyrate, to vaporize.

-

Condensation: The steam and essential oil vapor mixture is then passed through a water-cooled condenser, where it condenses back into a liquid.

-

Collection and Separation: The condensate, a mixture of water and essential oil, is collected. As the essential oil is generally immiscible with water, it will form a separate layer and can be separated using a separatory funnel.[9] The essential oil, being denser than water, will typically form the lower layer.

Step 2: Purification of Cinnamyl Isobutyrate

The crude essential oil obtained from steam distillation is a complex mixture of various compounds. To isolate cinnamyl isobutyrate, further purification steps such as fractional distillation and preparative chromatography are necessary.

2.2.1. Fractional Vacuum Distillation

Fractional distillation is a technique used to separate a liquid mixture into its individual components based on their different boiling points.[10][11] For compounds with high boiling points, like cinnamyl isobutyrate (Boiling Point: 254 °C at atmospheric pressure), vacuum distillation is employed to lower the boiling points and prevent thermal degradation.[1]

Experimental Protocol: Fractional Vacuum Distillation

-

Apparatus Setup: Assemble a fractional vacuum distillation apparatus, including a heating mantle, a round-bottom flask containing the crude essential oil, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

-

Distillation: Heat the crude essential oil under reduced pressure. The component with the lowest boiling point will vaporize first and rise through the fractionating column.

-

Fraction Collection: As the vapor of a specific component reaches the top of the column, it will pass into the condenser, liquefy, and be collected in the receiving flask. The temperature at the top of the column should be monitored closely. Fractions are collected at different temperature ranges, corresponding to the boiling points of the different compounds in the mixture. Cinnamyl isobutyrate will be collected in the fraction corresponding to its boiling point at the applied pressure.

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify individual compounds from a mixture.[12][13]

Experimental Protocol: Preparative HPLC

-

Sample Preparation: Dissolve a known amount of the essential oil fraction containing cinnamyl isobutyrate in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is commonly used for the separation of non-polar to moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation.

-

Chromatographic Separation: Inject the sample onto the preparative HPLC column. The components of the mixture will travel through the column at different rates based on their affinity for the stationary phase and the mobile phase.

-

Detection and Fraction Collection: A detector (e.g., UV-Vis) is used to monitor the eluent as it exits the column. When the peak corresponding to cinnamyl isobutyrate is detected, the fraction collector is activated to collect the purified compound.

-

Solvent Removal: The solvent from the collected fraction is then removed, typically using a rotary evaporator, to yield the pure cinnamyl isobutyrate.

Diagram 1: General Workflow for Isolation of Cinnamyl Isobutyrate

Caption: General experimental workflow for the isolation of cinnamyl isobutyrate.

Biosynthesis of Cinnamyl Isobutyrate

The biosynthesis of cinnamyl isobutyrate in plants involves a series of enzymatic reactions, starting from the phenylpropanoid pathway to produce the precursor cinnamyl alcohol, followed by an esterification step.

Phenylpropanoid Pathway to Cinnamyl Alcohol

The biosynthesis of cinnamyl alcohol is a well-characterized branch of the phenylpropanoid pathway, which is central to the production of a wide array of plant secondary metabolites.[14][15]

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the amino acid L-phenylalanine to cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .

-

Activation of Cinnamic Acid: Cinnamic acid is then activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL) .

-

Reduction to Cinnamaldehyde: Cinnamoyl-CoA is reduced to cinnamaldehyde in a reaction catalyzed by cinnamoyl-CoA reductase (CCR) .[14]

-

Formation of Cinnamyl Alcohol: Finally, cinnamaldehyde is reduced to cinnamyl alcohol by the enzyme cinnamyl alcohol dehydrogenase (CAD) .[16][17]

Esterification to Cinnamyl Isobutyrate

The final step in the biosynthesis of cinnamyl isobutyrate is the esterification of cinnamyl alcohol with an isobutyrate moiety. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. In this case, the likely acyl donor is isobutyryl-CoA.

Alcohol Acyltransferase (AAT) + Cinnamyl Alcohol + Isobutyryl-CoA → Cinnamyl Isobutyrate + Coenzyme A

Diagram 2: Biosynthetic Pathway of Cinnamyl Isobutyrate

Caption: Proposed biosynthetic pathway of cinnamyl isobutyrate.

Conclusion

Cinnamyl isobutyrate is a naturally occurring ester found in a limited number of plant species, with Ceylon cinnamon being the most cited source. Its isolation from these natural matrices is a challenging process that requires efficient extraction of the essential oil followed by high-resolution purification techniques such as fractional vacuum distillation and preparative HPLC. The biosynthesis of cinnamyl isobutyrate is rooted in the well-established phenylpropanoid pathway, culminating in an esterification step catalyzed by an alcohol acyltransferase. Further research is needed to quantify the concentration of cinnamyl isobutyrate in its natural sources and to characterize the specific enzymes involved in its biosynthesis. Such knowledge will be instrumental in developing sustainable methods for the production of this valuable flavor and fragrance compound.

References

- 1. CINNAMYL ISOBUTYRATE | 103-59-3 [m.chemicalbook.com]

- 2. Composition and bioactivity of the leaf essential oil of Heteropyxis dehniae from Zimbabwe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnamyl isobutyrate | C13H16O2 | CID 5355851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical Composition and Antioxidant, Antimicrobial, and Antiproliferative Activities of Cinnamomum zeylanicum Bark Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmp.ir [jmp.ir]

- 6. View of GC-MS analysis of volatiles in cinnamon essential oil extracted by different methods | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. flinnsci.com [flinnsci.com]

- 9. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]

- 10. jackwestin.com [jackwestin.com]

- 11. Purification [chem.rochester.edu]

- 12. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 13. d-nb.info [d-nb.info]

- 14. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Biochemical Characterization of the Rice Cinnamyl Alcohol Dehydrogenase Gene Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification and characterization of cinnamyl alcohol dehydrogenase isoforms from Phaseolus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Cinnamyl Isobutyrate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate, a volatile ester, contributes to the characteristic aroma of various plants and possesses potential applications in the flavor, fragrance, and pharmaceutical industries. Its biosynthesis in plants is a complex process involving the convergence of two distinct metabolic pathways: the phenylpropanoid pathway, which generates cinnamyl alcohol, and the catabolism of the branched-chain amino acid valine, which provides the isobutyryl moiety in the form of isobutyryl-CoA. The final condensation of these two precursors is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). This technical guide provides a comprehensive overview of the core biosynthetic pathway of cinnamyl isobutyrate, detailing the enzymatic steps, relevant quantitative data, and explicit experimental protocols for key analytical procedures. Diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of this intricate biosynthetic process.

The Core Biosynthetic Pathway of Cinnamyl Isobutyrate

The synthesis of cinnamyl isobutyrate is contingent on the availability of its two precursors: cinnamyl alcohol and isobutyryl-coenzyme A (isobutyryl-CoA). These precursors are synthesized through independent and spatially distinct metabolic routes within the plant cell.

Biosynthesis of Cinnamyl Alcohol via the Phenylpropanoid Pathway

Cinnamyl alcohol is a monolignol derived from the amino acid L-phenylalanine through the well-characterized phenylpropanoid pathway. This pathway is fundamental to the synthesis of a vast array of secondary metabolites in plants, including lignin, flavonoids, and coumarins.[1][2][3] The core enzymatic steps leading to the formation of cinnamyl alcohol are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated by the addition of coenzyme A to yield p-coumaroyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): p-Coumaroyl-CoA is reduced to cinnamaldehyde (B126680).

-

Cinnamyl Alcohol Dehydrogenase (CAD): In the final step, cinnamaldehyde is reduced to cinnamyl alcohol.[4][5]

Biosynthesis of Isobutyryl-CoA via Valine Catabolism

The isobutyryl moiety of cinnamyl isobutyrate is derived from the catabolism of the branched-chain amino acid L-valine. This degradative pathway primarily occurs within the mitochondria of plant cells.[4][6] The key enzymatic reactions are:

-

Branched-chain Amino Acid Aminotransferase (BCAT): L-valine is transaminated to α-ketoisovalerate. Plant BCATs can be found in both mitochondria and plastids, with the mitochondrial isoforms primarily implicated in catabolism.[1][7]

-

Branched-chain α-keto Acid Dehydrogenase Complex (BCKDC): This multi-enzyme complex catalyzes the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA.[5][8]

-

Isobutyryl-CoA Dehydrogenase: Isobutyryl-CoA is oxidized to methacrylyl-CoA.

-

Enoyl-CoA Hydratase: Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA.

-

3-Hydroxyisobutyryl-CoA Hydrolase: The coenzyme A is removed from 3-hydroxyisobutyryl-CoA to yield 3-hydroxyisobutyrate.[9][10] It is important to note that for the synthesis of cinnamyl isobutyrate, the pathway would likely terminate at isobutyryl-CoA, which would then be utilized by an alcohol acyltransferase.

Final Esterification by Alcohol Acyltransferase (AAT)

The final step in the biosynthesis of cinnamyl isobutyrate is the esterification of cinnamyl alcohol with isobutyryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their role in the production of volatile esters in plants.[11] AATs belong to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.

Quantitative Data

The catalytic efficiencies of the enzymes involved in the biosynthesis of cinnamyl isobutyrate are critical for understanding the overall flux through the pathway. While comprehensive kinetic data for all enzymes in all relevant plant species are not available, some key quantitative information has been reported.

Table 1: Kinetic Parameters of Tomato Branched-chain Amino Acid Aminotransferases (SlBCATs) [1]

| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (s-1 M-1) |

| SlBCAT1 | L-Valine | 2.8 ± 0.4 | 130 ± 10 | 0.11 | 39 |

| α-Ketoisovalerate | 0.2 ± 0.03 | 40 ± 2 | 0.03 | 150 | |

| SlBCAT2 | L-Valine | 3.5 ± 0.5 | 110 ± 10 | 0.09 | 26 |

| α-Ketoisovalerate | 0.3 ± 0.04 | 30 ± 2 | 0.02 | 67 | |

| SlBCAT3 | L-Valine | 4.2 ± 0.6 | 210 ± 20 | 0.17 | 40 |

| α-Ketoisovalerate | 0.1 ± 0.02 | 80 ± 5 | 0.07 | 700 | |

| SlBCAT4 | L-Valine | 5.1 ± 0.7 | 180 ± 15 | 0.15 | 29 |

| α-Ketoisovalerate | 0.2 ± 0.03 | 60 ± 4 | 0.05 | 250 |

Data for other enzymes in the isobutyryl-CoA pathway from plant sources are limited. Kinetic properties of BCKDC, isobutyryl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyisobutyryl-CoA hydrolase have been primarily characterized in mammals and microorganisms.[2][10][12]

Experimental Protocols

Purification of Recombinant Plant Alcohol Acyltransferase (AAT)

This protocol describes the expression and purification of a His-tagged AAT from E. coli.

-

Cloning and Expression:

-

The full-length coding sequence of the target AAT gene is amplified by PCR from plant cDNA and cloned into a pET expression vector containing an N-terminal His6-tag.

-

The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate 50 mL of LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

-

The overnight culture is used to inoculate 1 L of LB medium. The culture is grown at 37°C until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

-

Cell Lysis and Lysate Preparation:

-

Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.

-

-

Affinity Chromatography:

-

The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

-

The His-tagged AAT is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Buffer Exchange and Purity Assessment:

-

The eluted protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

The purity of the protein is assessed by SDS-PAGE.

-

Enzyme Assay for Alcohol Acyltransferase (AAT)

This spectrophotometric assay measures the activity of AAT by detecting the release of Coenzyme A.

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

500 µM Cinnamyl alcohol (substrate)

-

500 µM Isobutyryl-CoA (substrate)

-

2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

-

-

Assay Procedure:

-

The reaction is initiated by the addition of the purified AAT enzyme to the reaction mixture.

-

The increase in absorbance at 412 nm, resulting from the reaction of the released Coenzyme A with DTNB to form 2-nitro-5-thiobenzoate (TNB), is monitored continuously in a spectrophotometer.

-

The initial reaction rate is calculated from the linear portion of the absorbance versus time plot.

-

Enzyme activity is calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

-

Controls lacking either cinnamyl alcohol or isobutyryl-CoA should be included to account for any background reactions.

-

Quantification of Cinnamyl Isobutyrate in Plant Tissue by GC-MS

This protocol outlines a method for the extraction and quantification of cinnamyl isobutyrate from a plant matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation:

-

A known weight of fresh plant tissue (e.g., 1-5 g of fruit or flower tissue) is homogenized in a saturated CaCl2 solution to inhibit enzymatic activity.

-

An internal standard (e.g., a known amount of a stable isotope-labeled analog or a compound with similar chemical properties not present in the sample) is added.

-

The homogenate is transferred to a headspace vial.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is incubated at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

An SPME fiber (e.g., with a PDMS/DVB coating) is exposed to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: The SPME fiber is thermally desorbed in the hot injection port of the GC.

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A suitable temperature program is used to separate the compounds, for example, an initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 5-10°C/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is used for higher sensitivity and selectivity. Specific ions for cinnamyl isobutyrate and the internal standard are monitored.

-

-

-

Quantification:

-

A calibration curve is generated using standard solutions of cinnamyl isobutyrate of known concentrations.

-

The concentration of cinnamyl isobutyrate in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of cinnamyl isobutyrate biosynthesis in a plant species.

Conclusion

The biosynthesis of cinnamyl isobutyrate in plants is a fascinating example of the interplay between primary and secondary metabolism. A thorough understanding of this pathway, from the initial precursor synthesis to the final esterification step, is crucial for metabolic engineering efforts aimed at enhancing the production of this valuable volatile compound. This technical guide has provided a detailed overview of the core biosynthetic pathway, summarized available quantitative data, and presented detailed experimental protocols for the key analytical techniques. Further research is required to fully elucidate the kinetic properties of all enzymes involved in the isobutyryl-CoA pathway in plants and to identify and characterize the specific alcohol acyltransferases responsible for cinnamyl isobutyrate synthesis in different plant species. Such knowledge will undoubtedly pave the way for the targeted manipulation of this pathway for various biotechnological applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. 3-hydroxyisobutyryl-CoA hydrolase - Wikipedia [en.wikipedia.org]

- 6. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of cinnamyl isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate is a fragrance and flavoring agent with emerging interest in biomedical research due to its potential biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of cinnamyl isobutyrate, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological signaling pathways. The information is presented to support further research and development applications.

Core Physical and Chemical Properties

Cinnamyl isobutyrate, with the IUPAC name [(E)-3-phenylprop-2-enyl] 2-methylpropanoate, is a colorless to pale yellow liquid.[1] It is recognized for its sweet, fruity, and balsamic odor.[1][2] The quantitative physical and chemical properties of cinnamyl isobutyrate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C13H16O2 | [2][3] |

| Molecular Weight | 204.26 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Sweet, balsamic, fruity | [1][2][4] |

| Boiling Point | 295.00 to 297.00 °C @ 760.00 mm Hg | [4] |

| Density | 1.005-1.014 g/mL at 25 °C | [1] |

| Refractive Index | 1.520-1.528 at 20 °C | [1] |

| Flash Point | > 212.00 °F (> 100.00 °C) | [4] |

| Vapor Pressure | 0.002000 mmHg @ 20.00 °C | [4] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Source(s) |

| Solubility in Water | Insoluble; 25.75 mg/L @ 25 °C (estimated) | [1][4] |

| Solubility in Organic Solvents | Soluble in alcohol and oils | [1][2] |

| logP (o/w) | 3.504 (estimated) | [4] |

| XlogP | 3.30 | [3] |

Chemical Reactivity and Stability

Cinnamyl isobutyrate is generally stable under normal conditions.[5] It is incompatible with strong oxidizing agents.[5] When heated to decomposition, it may emit acrid smoke and irritating fumes.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of cinnamyl isobutyrate, compiled from established chemical procedures.

Synthesis of Cinnamyl Isobutyrate via Fischer Esterification

This protocol outlines the synthesis of cinnamyl isobutyrate through the acid-catalyzed esterification of cinnamyl alcohol with isobutyric acid.

Materials:

-

Cinnamyl alcohol

-

Isobutyric acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Round-bottom flask, condenser, heating mantle, separatory funnel, beakers, magnetic stirrer and stir bar.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of cinnamyl alcohol and isobutyric acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Add an equal volume of diethyl ether to dissolve the ester.

-

Wash the organic layer sequentially with:

-

5% sodium bicarbonate solution to neutralize the excess acid.

-

Water.

-

Saturated sodium chloride solution (brine).

-

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude cinnamyl isobutyrate.

-

The crude product can be further purified by vacuum distillation.

Analysis of Cinnamyl Isobutyrate

This protocol describes the analysis of cinnamyl isobutyrate purity and identification using GC-MS.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Sample Preparation:

-

Prepare a dilute solution of the cinnamyl isobutyrate sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

-

Inject 1 µL of the prepared solution into the GC-MS system.

Data Analysis:

-

Identify the cinnamyl isobutyrate peak based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference library spectrum (e.g., NIST, Wiley).

This protocol details the structural characterization of cinnamyl isobutyrate using ¹H NMR.

Instrumentation and Conditions:

-

NMR Spectrometer: 300 MHz or higher.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

Sample Preparation:

-

Dissolve 5-10 mg of the cinnamyl isobutyrate sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

Data Acquisition and Analysis:

-

Acquire the ¹H NMR spectrum.

-

Process the spectrum (phasing, baseline correction, and integration).

-

Analyze the chemical shifts, multiplicities, and integration values to confirm the molecular structure of cinnamyl isobutyrate.

This protocol outlines the identification of functional groups in cinnamyl isobutyrate using FTIR.

Instrumentation and Conditions:

-

FTIR Spectrometer: Equipped with a suitable sampling accessory (e.g., ATR).

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Sample Preparation:

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

Data Acquisition and Analysis:

-

Acquire the IR spectrum.

-

Identify the characteristic absorption bands for the functional groups present in cinnamyl isobutyrate, such as the C=O stretch of the ester, the C-O stretch, and the C=C stretch of the aromatic ring and the alkene.

Biological Activity and Signaling Pathways

Recent studies have indicated that cinnamyl isobutyrate possesses antiadipogenic properties. It has been shown to inhibit lipid accumulation in adipocytes by downregulating the expression of key adipogenic transcription factors, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).

The differentiation of preadipocytes into mature adipocytes is a complex process regulated by a cascade of transcription factors. Early in adipogenesis, C/EBPβ and C/EBPδ are induced, which in turn activate the expression of PPARγ and C/EBPα.[7][8] These two master regulators then work in a concerted manner to drive the expression of genes responsible for the adipocyte phenotype, including lipid metabolism and storage.[2][9] Cinnamyl isobutyrate is thought to interfere with this cascade, leading to a reduction in adipogenesis.

Diagram of the Adipogenesis Signaling Pathway and the Inhibitory Effect of Cinnamyl Isobutyrate

Caption: Adipogenesis signaling cascade and the inhibitory points of cinnamyl isobutyrate.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciepub.com [sciepub.com]

- 4. cerritos.edu [cerritos.edu]

- 5. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. community.wvu.edu [community.wvu.edu]

- 7. PPA1 promotes adipogenesis by regulating the stability of C/EBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IL-17 inhibits adipogenesis in part via C/EBPα, PPARγ and Krüppel-like factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cinnamyl Isobutyrate (CAS Number: 103-59-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate (CAS: 103-59-3) is an ester with a characteristic sweet, fruity, and balsamic aroma, finding applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. Notably, this document elucidates its emerging role as a modulator of adipogenesis, offering insights for its potential application in metabolic research and drug development. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams.

Chemical and Physical Properties

Cinnamyl isobutyrate is a colorless to pale yellow liquid. It is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and oils.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [2] |

| Molecular Weight | 204.26 g/mol | [2] |

| CAS Number | 103-59-3 | [2] |

| Appearance | Colorless to pale yellow liquid | [1][] |

| Odor | Sweet, fruity, balsamic, spicy | [1][] |

| Boiling Point | 254 °C | [2] |

| Density | 1.008 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.524 | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

| LogP | 3.50 | [2] |

Synthesis of Cinnamyl Isobutyrate

The primary method for synthesizing cinnamyl isobutyrate is through the esterification of cinnamyl alcohol with isobutyric acid. This can be achieved via chemical or enzymatic catalysis.

Chemical Synthesis: Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is driven to completion by removing water as it is formed.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine cinnamyl alcohol (1.0 equivalent), isobutyric acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mol%). Toluene can be used as the solvent to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (cinnamyl alcohol) is consumed.

-

Work-up: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure cinnamyl isobutyrate.

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, proceeding under milder reaction conditions with high specificity. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used to catalyze the esterification.[4]

-

Reaction Setup: In a temperature-controlled shaker, combine cinnamyl alcohol (1.0 equivalent) and isobutyric acid (1.0-1.5 equivalents) in a solvent-free system or in a non-polar organic solvent like hexane.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is immobilized CALB) to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

-

Enzyme Recovery and Product Purification: After the reaction reaches the desired conversion, the immobilized enzyme can be recovered by simple filtration and reused. The product can be purified from the remaining substrates by vacuum distillation or column chromatography.

Analytical Methods

The purity and concentration of cinnamyl isobutyrate are typically determined using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of cinnamyl isobutyrate, especially in complex matrices such as food and cosmetic products.[2]

-

Sample Preparation: Samples are typically extracted with a suitable organic solvent (e.g., hexane, ethyl acetate), followed by filtration.

-

GC Parameters (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

-

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are used to confirm the structure of cinnamyl isobutyrate.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the cinnamyl group, the vinyl protons, the methylene (B1212753) protons adjacent to the ester oxygen, and the protons of the isobutyryl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group, the aromatic carbons, and the aliphatic carbons.

FTIR spectroscopy is useful for identifying the functional groups present in cinnamyl isobutyrate. Key characteristic peaks include:

-

C=O stretch (ester): A strong absorption band around 1730 cm⁻¹.

-

C-O stretch (ester): An absorption band in the region of 1250-1100 cm⁻¹.

-

C=C stretch (alkene and aromatic): Absorption bands in the 1650-1450 cm⁻¹ region.

-

=C-H bend (alkene): A characteristic absorption for the trans-alkene around 965 cm⁻¹.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of cinnamyl isobutyrate and related compounds in modulating metabolic processes. Specifically, cinnamyl isobutyrate has been shown to inhibit adipogenesis, the process of fat cell formation.[1]

Inhibition of Adipogenesis

Cinnamyl isobutyrate has been demonstrated to reduce lipid accumulation in pre-adipocyte cell lines (e.g., 3T3-L1).[1] This effect is attributed to the downregulation of key adipogenic transcription factors.[1]

Signaling Pathway

The anti-adipogenic effect of cinnamyl isobutyrate is mediated through the downregulation of the master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1] While the direct upstream targets of cinnamyl isobutyrate are still under investigation, studies on the structurally related cinnamyl alcohol suggest a potential mechanism involving the modulation of upstream signaling kinases such as AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK). The proposed pathway involves cinnamyl isobutyrate initiating a signaling cascade that ultimately leads to the reduced expression of PPARγ and C/EBPα. This, in turn, suppresses the expression of their downstream target genes responsible for lipid metabolism and storage, thereby inhibiting adipogenesis.

Applications

-

Fragrance and Flavor: Cinnamyl isobutyrate is used as a fragrance ingredient in perfumes, cosmetics, and household products.[2] It also serves as a flavoring agent in food products, particularly in baked goods and candies.[1][]

-

Research and Drug Development: Its anti-adipogenic properties make it a compound of interest for research into obesity and metabolic disorders. Further investigation may reveal its potential as a lead compound for the development of novel therapeutics.

Safety and Toxicology

Cinnamyl isobutyrate is generally considered to have low toxicity. A summary of available toxicological data is presented below.

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | [] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [] |

It is recommended to handle cinnamyl isobutyrate in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

Cinnamyl isobutyrate is a well-characterized ester with established applications in the fragrance and flavor industries. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical methods. The emerging evidence of its biological activity, particularly its inhibitory effect on adipogenesis through the downregulation of PPARγ and C/EBPα, opens new avenues for its application in metabolic research and as a potential lead for drug discovery. Further research is warranted to fully elucidate the upstream signaling mechanisms and to evaluate its in vivo efficacy and safety for therapeutic applications.

References

The Solubility Profile of Cinnamyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of cinnamyl isobutyrate, a fragrance and flavoring agent, in a range of common solvents. Understanding the solubility of this compound is critical for its effective formulation in various applications, from pharmaceutical preparations to consumer products. This document provides a summary of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general solubility testing workflow.

Core Data Presentation: Solubility of Cinnamyl Isobutyrate

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media. The following table summarizes the known solubility of cinnamyl isobutyrate in various solvents. It is important to note that while qualitative data is readily available, precise quantitative solubility data for many organic solvents is not extensively published in publicly accessible literature.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | Insoluble (Estimated: 25.75 mg/L)[1] | 25 |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[2] | Not Specified |

| Propylene Glycol | C₃H₈O₂ | Polar Protic | Poorly Soluble[3][4] | Not Specified |

| Oils (General) | N/A | Nonpolar | Soluble[2][3] | Not Specified |

| Alcohol (General) | R-OH | Polar Protic | Soluble[1][3] | Not Specified |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Insoluble" and "Poorly Soluble" are qualitative terms; the provided quantitative value for water is an estimation. "Soluble" indicates that a significant amount of the solute can be dissolved in the solvent, but the exact limit is not specified in the available literature.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for scientific research and product development. The following are detailed methodologies for determining the solubility of a liquid compound like cinnamyl isobutyrate in various solvents. These protocols are based on established scientific principles and guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Method 1: Determination of Water Solubility (Adapted from OECD Test Guideline 105)

This method is suitable for determining the solubility of substances in water. Given the low solubility of cinnamyl isobutyrate in water, the Flask Method is appropriate.[5][6][7][8][9]

Principle:

A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Shaking apparatus with a thermostatically controlled water bath or a constant temperature room.

-

Volumetric flasks.

-

Centrifuge with temperature control.

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)).

-

Glass vials with screw caps.

Procedure:

-

Preparation: Add an excess amount of cinnamyl isobutyrate to a series of glass vials. The exact amount should be more than sufficient to achieve saturation, which can be estimated in a preliminary test.

-

Equilibration: Add a known volume of purified water to each vial. Seal the vials and place them in the shaking apparatus at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

-

Phase Separation: After equilibration, transfer the vials to a centrifuge and spin at a high speed to separate the undissolved cinnamyl isobutyrate from the aqueous solution. It is crucial to maintain the same temperature during centrifugation as during equilibration.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant (the aqueous solution).

-

Analysis: Quantify the concentration of cinnamyl isobutyrate in the collected aliquot using a validated analytical method such as GC-MS or HPLC.

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Method 2: Determination of Solubility in Organic Solvents (Liquid-Liquid Solubility)

This protocol outlines a general method for determining the solubility of a liquid solute (cinnamyl isobutyrate) in a liquid solvent.

Principle:

Known amounts of the solute and solvent are mixed and equilibrated at a constant temperature. The mixture is then analyzed to determine the composition of the saturated solution. For miscible liquids, this can be a simple observation of miscibility at different ratios. For partially miscible liquids, the composition of each phase at equilibrium needs to be determined.

Apparatus:

-

Thermostatically controlled shaker or magnetic stirrer.

-

Graduated cylinders or pipettes for accurate volume measurement.

-

Sealed glass containers (e.g., vials or flasks).

-

Analytical instrumentation for quantification (e.g., GC, HPLC, or refractometer).

Procedure:

-

Preparation of Standards: Prepare a series of calibration standards of cinnamyl isobutyrate in the chosen solvent with known concentrations.

-

Trial Mixtures: In sealed glass containers, prepare several mixtures of cinnamyl isobutyrate and the solvent with varying compositions.

-

Equilibration: Place the containers in a thermostatically controlled environment and agitate them for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Phase Separation: After equilibration, allow the mixtures to stand and observe if they form a single phase (miscible) or two distinct phases (partially miscible or immiscible). If two phases are present, carefully separate the layers for analysis.

-

Analysis: Determine the concentration of cinnamyl isobutyrate in the solvent-rich phase (and vice versa if necessary) using a suitable analytical method calibrated with the prepared standards.

-

Data Interpretation: The maximum concentration of cinnamyl isobutyrate in the solvent at equilibrium represents its solubility at that temperature. If the liquids are miscible, the solubility is infinite.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound.

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. cinnamyl isobutyrate [thegoodscentscompany.com]

- 2. Cinnamyl isobutyrate | C13H16O2 | CID 5355851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CINNAMYL ISOBUTYRATE | 103-59-3 [m.chemicalbook.com]

- 4. CINNAMYL ISOBUTYRATE CAS#: 103-59-3 [m.chemicalbook.com]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

An In-depth Technical Guide to the Physical Properties of Cinnamyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of cinnamyl isobutyrate, a fragrance and flavoring agent also studied for its potential therapeutic properties.[1] The document details the physical characteristics of this compound, presents standardized methodologies for determining its key thermal properties, and offers a structured summary of available data.

Introduction to Cinnamyl Isobutyrate

Cinnamyl isobutyrate (CAS No. 103-59-3) is an organic compound with the molecular formula C₁₃H₁₆O₂.[1] It is described as a colorless to pale yellow liquid with a sweet, balsamic, and fruity odor.[2][3] This ester is almost insoluble in water but soluble in alcohol and oils.[4] Beyond its primary use in the flavor and fragrance industry, it has been a subject of study for potential antimicrobial and antioxidant effects, making it a compound of interest in pharmaceutical research.[1]

Physical Properties Data

The accurate determination of physical properties such as melting and boiling points is crucial for the identification, purity assessment, and handling of chemical substances. The data for cinnamyl isobutyrate are summarized below.

Table 1: Quantitative Data for Cinnamyl Isobutyrate

| Property | Value | Conditions |

| Boiling Point | 295.00 to 297.00 °C | @ 760.00 mm Hg[1][2][3][5] |

| 254 °C | (literature value, may vary)[4][6][7] | |

| Melting Point | Not Applicable | Cinnamyl isobutyrate is a liquid at room temperature.[6] |

| Density | 1.008 g/mL | @ 25 °C[4] |

| Refractive Index | 1.5230 to 1.5280 | @ 20 °C[1][5] |

| Vapor Pressure | 0.002000 mmHg | @ 20.00 °C[2][5] |

| Flash Point | > 100 °C (> 212 °F) | [2][5] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of boiling and melting points. While cinnamyl isobutyrate is a liquid at standard conditions, the melting point protocol is included for broader applicability to other substances.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] A common and accurate method for small sample volumes is the micro-boiling point determination.[9]

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with oil bath or a metal heating block)[9][10]

-

Sample of cinnamyl isobutyrate

Procedure:

-

Sample Preparation: Place a few milliliters of cinnamyl isobutyrate into the small test tube.

-

Capillary Insertion: Place the capillary tube, with its open end down, into the test tube containing the sample.

-

Apparatus Setup: Secure the test tube to a thermometer, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly into the heating bath (Thiele tube or heating block).[11]

-

Heating: Begin heating the apparatus slowly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[9]

-

Observation: Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.

-

Temperature Recording: Stop heating. The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point of the liquid.[9]

-

Verification: Allow the apparatus to cool and repeat the procedure to ensure a consistent and accurate reading.

For solid compounds, the melting point is a key indicator of purity.[12] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[10][12]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10][12]

-

Capillary tubes (sealed at one end)

-

Solid sample (finely powdered and dry)

-

Thermometer

Procedure:

-

Sample Loading: Press the open end of a capillary tube into a small amount of the powdered sample. Tap the sealed end on a hard surface to pack the solid into the bottom of the tube to a height of 2-3 mm.[13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a preliminary reading. Allow the apparatus to cool before proceeding.[12]

-

Slow Heating: Heat the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[10]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears. This is the start of the melting range. Continue heating slowly and record the temperature at which the last crystal of the solid melts completely. This is the end of the melting range.[10][13]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the boiling point of a liquid substance using the capillary method.

Caption: Workflow for Boiling Point Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cinnamyl isobutyrate [thegoodscentscompany.com]

- 3. Cinnamyl Isobutyrate - China Cinnamyl Isobutyrate Manufacturers Suppliers Factory - SHINY [sinoshiny.com]

- 4. CINNAMYL ISOBUTYRATE | 103-59-3 [m.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. prod.adv-bio.com [prod.adv-bio.com]

- 7. breezeipl.com [breezeipl.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Cinnamyl Isobutyrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl isobutyrate, a widely used fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in the drug development and chemical industries, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

Cinnamyl isobutyrate ((E)-3-phenylprop-2-enyl 2-methylpropanoate) is an organic ester known for its characteristic fruity and balsamic aroma. Accurate and detailed spectroscopic data are essential for its identification, quality control, and in various research applications. This guide presents a consolidated resource of its spectral properties, including detailed experimental protocols and data analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for cinnamyl isobutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Cinnamyl Isobutyrate

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.20 - 7.40 | m | - | Aromatic protons (5H) |

| 6.65 | d | 15.9 | Vinylic proton (1H) |

| 6.25 | dt | 15.9, 6.3 | Vinylic proton (1H) |

| 4.70 | d | 6.3 | Methylene protons (2H) |

| 2.60 | septet | 7.0 | Methine proton (1H) |

| 1.20 | d | 7.0 | Methyl protons (6H) |

Table 2: ¹³C NMR Spectroscopic Data for Cinnamyl Isobutyrate

| Chemical Shift (ppm) | Assignment |

| 176.5 | Carbonyl carbon |

| 136.4 | Quaternary aromatic carbon |

| 134.1 | Vinylic CH |

| 128.6 | Aromatic CH |

| 128.1 | Aromatic CH |

| 126.6 | Aromatic CH |

| 123.3 | Vinylic CH |

| 65.2 | Methylene carbon (-CH₂-O) |

| 34.1 | Methine carbon (-CH) |

| 19.0 | Methyl carbons (2 x -CH₃) |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for Cinnamyl Isobutyrate

| Wavenumber (cm⁻¹) | Assignment |

| 3028 | Aromatic C-H stretch |

| 2965, 2875 | Alkene C-H stretch |

| 1733 | C=O (carbonyl) stretch[1] |

| 1254, 1100 | C-O stretch[1][2] |

| 963 | Alkene C-H bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (GC-MS) Data for Cinnamyl Isobutyrate [3]

| m/z | Relative Intensity (%) |

| 43 | 99.99 |

| 71 | 84.13 |

| 117 | 51.16 |

| 115 | 40.52 |

| 116 | 18.46 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of cinnamyl isobutyrate is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

The infrared spectrum of neat cinnamyl isobutyrate liquid is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data are acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A diluted solution of cinnamyl isobutyrate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron Ionization (EI) is a common method used for fragmentation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like cinnamyl isobutyrate.

References

- 1. sciepub.com [sciepub.com]

- 2. Figure 14. FTIR spectrum for cinnamyl acetate (CA), propionate (CP), and butyrate (CB), respectively. The absorbance bands unique to CA, at 1023 cm-1; CP, at 1080 and 1347 cm-1; and CB, at 1100 and 1254 cm-1; used to quantify each of the cinnamyl esters in the binary mixtures, are shown shaded in red, magenta, and blue, respectively. : Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]

- 3. Cinnamyl isobutyrate | C13H16O2 | CID 5355851 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Potential Biological Activities of Cinnamyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate, a fragrance and flavoring agent, has garnered scientific interest for its potential biological activities, extending beyond its sensory attributes. This technical guide provides an in-depth overview of the current state of research on the bioactivities of cinnamyl isobutyrate, with a focus on its anti-adipogenic and hypoglycemic effects. While direct evidence for its antimicrobial, anti-inflammatory, and antioxidant properties is still emerging, this document also explores these potential activities based on the established biological effects of its parent compound, cinnamaldehyde (B126680), and other related cinnamyl esters. Detailed experimental protocols for the key studies cited are provided, along with a summary of quantitative data and a visualization of the implicated signaling pathways to facilitate further research and drug development endeavors.

Introduction